![molecular formula C18H21ClN2O3S B238955 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, also known as TCS 1102, is a compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in a range of physiological processes, including pain perception, mood regulation, and immune function. By blocking this receptor, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 may modulate these processes and produce its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to exhibit a range of biochemical and physiological effects. In animal studies, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to reduce pain sensitivity and improve motor function. It has also been found to inhibit the growth of breast cancer cells and modulate the immune response. These effects suggest that 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 may have potential therapeutic applications in various fields of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is that it has been well-studied in animal models, which provides a strong foundation for further research. Additionally, its selective antagonism of the 5-HT7 receptor makes it a promising candidate for further study in the fields of pain management, oncology, and immunology. However, one limitation of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102. One area of focus could be the development of more selective and potent analogs of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 that could be used as therapeutic agents. Additionally, further research could be conducted to elucidate the exact mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 and its effects on different physiological processes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 in humans, which could pave the way for its use as a therapeutic agent in various fields of medicine.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 involves the reaction of 1-(2-chlorophenyl)piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to exhibit analgesic effects and has been studied as a potential treatment for neuropathic pain. In oncology, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been studied for its potential anticancer properties, particularly in the treatment of breast cancer. In immunology, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to modulate the immune response and has been studied as a potential treatment for autoimmune diseases.
Propiedades
Nombre del producto |
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C18H21ClN2O3S |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-7-8-17(24-2)18(13-14)25(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
GNUPYKCSEWWLOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



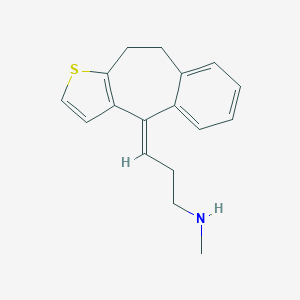
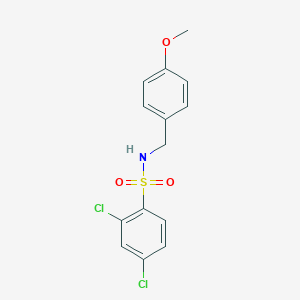
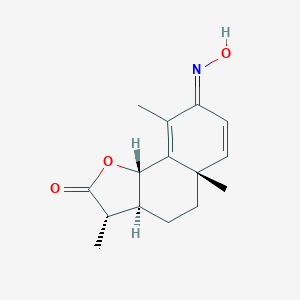
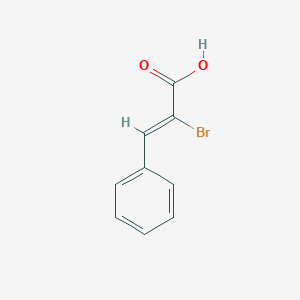
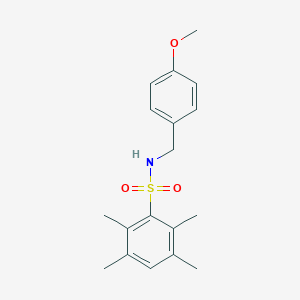



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


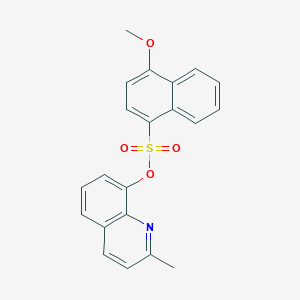
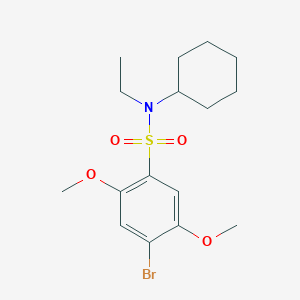
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)